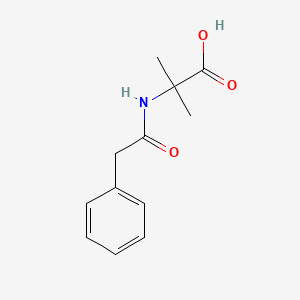

2-Methyl-N-(2-phenylacetyl)alanine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-[(2-phenylacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2,11(15)16)13-10(14)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZZVABCVYYRSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within N Acylated α Amino Acid Chemistry and Peptide Mimetics Research

N-acylated α-amino acids (NAAAs) are a diverse family of molecules characterized by an acyl group attached to the amino group of an amino acid. nih.gov This structural motif is found in a variety of endogenous signaling molecules and has been extensively explored in the development of new therapeutic agents and drug delivery systems. nih.govwikipedia.org The acylation can modify the physicochemical properties of the parent amino acid, often increasing its lipophilicity, which can enhance membrane permeability and bioavailability. monash.edu

In the realm of peptide mimetics, the incorporation of N-acylated and α-methylated amino acids is a key strategy to overcome the inherent limitations of natural peptides as drugs, such as poor metabolic stability and low oral availability. researchgate.netnih.gov The N-acyl group can protect against enzymatic degradation by aminopeptidases, while the α-methyl group provides steric hindrance that can prevent cleavage by other proteases. nih.govmdpi.com The specific phenylacetyl group in 2-Methyl-N-(2-phenylacetyl)alanine is of interest due to its presence in various natural and synthetic bioactive compounds.

Relevance in Biochemical Pathway Studies and Enzyme Substrate Recognition

The study of N-acylated aromatic amino acids (NA-ArAAs) has revealed their involvement in various biological processes. nih.gov These molecules can act as signaling lipids, with some exhibiting neuromodulatory or anti-inflammatory properties. nih.gov The biosynthesis and metabolism of NA-ArAAs are areas of active investigation, with enzymes like fatty acid amide hydrolase (FAAH) being identified as key players in their degradation. nih.gov

The introduction of an α-methyl group adds another layer of complexity and potential for specificity in enzyme-substrate interactions. The steric bulk of the methyl group can significantly influence the conformation of the molecule, restricting its rotational freedom. nih.gov This conformational constraint can lead to a more defined three-dimensional structure, which can be crucial for selective binding to enzyme active sites or receptor pockets. Therefore, 2-Methyl-N-(2-phenylacetyl)alanine could serve as a valuable tool to probe the steric and conformational requirements of enzymes involved in NAAA metabolism or signaling pathways.

Significance As a Model Compound for Chemical Biology Investigations

The unique structural features of 2-Methyl-N-(2-phenylacetyl)alanine make it a compelling model compound for a range of chemical biology investigations. The synthesis of α-methylated amino acids can be challenging, and various methods have been developed to achieve this, often involving multiple steps and chiral auxiliaries. google.comacs.org The development of efficient synthetic routes to compounds like this compound is an active area of research in organic chemistry.

Furthermore, the incorporation of α-methylated amino acids into peptides has been shown to induce helical secondary structures. nih.gov This makes them valuable building blocks in the design of peptidomimetics with predictable and stable conformations. The study of how the α-methyl group in this compound influences its conformational preferences, both as a free molecule and when incorporated into a peptide chain, can provide fundamental insights into peptide folding and stability.

Computational Modeling and Simulation of 2 Methyl N 2 Phenylacetyl Alanine and Its Complexes

Quantum Mechanical (QM) Calculations

Quantum mechanical (QM) methods are computational techniques that use the principles of quantum mechanics to study the properties of molecules at the electronic level.

No published studies were found that apply Density Functional Theory (DFT) to predict the electronic structure or spectroscopic properties of 2-Methyl-N-(2-phenylacetyl)alanine . A typical DFT study would involve the calculation of key electronic properties such as the distribution of electron density, the energies of molecular orbitals (i.e., the HOMO and LUMO), and the molecular electrostatic potential. These calculations are instrumental in predicting a molecule's reactivity and intermolecular interaction sites. Furthermore, DFT can be used to simulate vibrational spectra (Infrared and Raman), which can aid in the experimental identification and characterization of the compound.

There is no available research that uses ab initio methods for the conformational analysis or the mapping of energy landscapes for This compound . Such an analysis would involve calculating the relative energies of different spatial arrangements (conformers) of the molecule to identify the most stable structures. By mapping the energy landscape, researchers can understand the energy barriers between different conformations, which provides insight into the molecule's flexibility. While these methods have been applied to simpler related structures like alanine (B10760859) peptides, the specific substitutions in This compound would significantly alter the conformational preferences, making direct extrapolation of data from other molecules unreliable. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior.

A comprehensive search of scientific literature yielded no MD simulation studies investigating the stability and flexibility of a protein complex with This compound . In the field of drug design, such simulations are crucial for evaluating how a potential drug molecule (ligand) binds to its protein target. nih.gov These simulations can assess the stability of the binding pose over time and analyze the flexibility of both the ligand and the protein's binding site, which can influence binding affinity and specificity. nih.govaps.org

There are no published MD simulation studies on the conformational dynamics of This compound in either an unbound state in solution or a bound state within a protein. This type of study would reveal how the molecule's three-dimensional shape fluctuates in different chemical environments. Understanding these dynamics is essential for predicting its biological activity and physical properties. While MD simulations have been performed on analogous molecules like alanine-based peptides, the unique structural features of This compound necessitate specific simulations. researchgate.netresearchgate.net

Accurate MD simulations depend on a precise set of parameters, collectively known as a force field, that defines the potential energy of the system. There is no evidence of a specific force field being developed or validated for This compound . The process of force field development involves parameterizing the bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions, often using data from high-level QM calculations or experimental results. nih.govnih.gov Without a validated force field, performing meaningful and predictive MD simulations for this specific compound is not currently feasible.

No Specific Research Data Available for this compound Computational Studies

Following a comprehensive search for scientific literature and data, it has been determined that there is a lack of specific published research on the computational modeling and simulation of the chemical compound This compound . While general information exists for structurally related compounds, such as N-(2-phenylacetyl)alanine, and the broader class of N-acyl amino acids, specific studies detailing the ligand-protein intermolecular contact analysis, molecular docking, binding affinity prediction, and in silico structure-activity relationship (SAR) prediction for this compound could not be located.

The initial investigation sought to populate a detailed article based on the following outline:

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

However, the search did not yield any specific experimental or computational data that would allow for a thorough and scientifically accurate discussion within these specified areas for the target compound. The available information on related molecules does not provide the necessary detail to extrapolate findings directly to this compound without engaging in speculation, which would contravene the requirement for a scientifically accurate and authoritative article.

Consequently, it is not possible to generate the requested article with the required level of detail and scientific rigor based on the currently available public research data.

Derivatization and Analog Development for Mechanistic Probes and Biochemical Tools

Synthesis of Enzyme Bisubstrates and Mechanism-Based Inhibitors

The development of enzyme inhibitors is a cornerstone of drug discovery and chemical biology. N-acylated amino acids and their derivatives have been investigated as inhibitors of various enzymes, including proteases and synthases. nih.gov

Enzyme Bisubstrate Inhibitors:

Bisubstrate analogs are designed to mimic the transition state of a multi-substrate enzymatic reaction, thereby exhibiting high affinity and specificity for the target enzyme. For an enzyme that utilizes both an amino acid and an acyl-CoA, a molecule like 2-Methyl-N-(2-phenylacetyl)alanine could serve as a foundational structure for a bisubstrate inhibitor. By modifying the phenylacetyl and alanine (B10760859) moieties to better resemble the natural substrates, potent and selective inhibitors can be synthesized.

Mechanism-Based Inhibitors:

Mechanism-based inhibitors, or suicide inhibitors, are unreactive compounds that are converted into a reactive species by the catalytic action of the target enzyme, leading to its irreversible inactivation. The synthesis of such inhibitors from this compound could involve the introduction of a latent reactive group that becomes unmasked upon enzymatic processing. For instance, a strategically placed functional group on the phenyl ring or the alanine methyl group could be transformed into a reactive Michael acceptor or an alkylating agent within the enzyme's active site. Research on inhibitors for enzymes like thymidylate synthetase has utilized analogs of amino acids and nucleotides to achieve inhibition. nih.gov

A general approach for the N-methylation of N-acyl amino acids involves the use of sodium hydride and methyl iodide, a method that has been broadly applied in the synthesis of N-methyl amino acids (NMAs). monash.edu This methodology could be adapted for the synthesis of this compound and its derivatives.

Exploration of Structural Modifications for Modulated Biological Activity and Selectivity

The biological activity and selectivity of N-acylated amino acids can be finely tuned through structural modifications. nih.gov For this compound, modifications can be introduced at several positions to explore their impact on its biological profile.

Modifications to the Phenylacetyl Moiety:

Substitution on the phenyl ring can influence the molecule's hydrophobicity, electronic properties, and steric interactions with the target protein. For example, introducing electron-withdrawing or electron-donating groups can alter the binding affinity and selectivity. Studies on N-phenylpropenoyl-L-amino acids have shown that such modifications can significantly improve inhibitory activity against enzymes like inducible nitric oxide synthase (iNOS). nih.gov

Modifications to the Alanine Moiety:

The methyl group on the alanine can be replaced with other alkyl or functionalized groups to probe the steric and electronic requirements of the binding pocket. The stereochemistry of the alanine is also a critical determinant of biological activity.

N-Methylation:

The N-methyl group plays a crucial role in conferring specific properties to the molecule. N-methylation can increase metabolic stability by blocking amide bond hydrolysis by proteases. It also removes the hydrogen bond donor capability of the amide nitrogen, which can influence binding to the target protein and alter the conformational preferences of the molecule. monash.edu This can lead to enhanced membrane permeability and bioavailability.

Systematic structural modifications, guided by computational modeling and structure-activity relationship (SAR) studies, can lead to the development of analogs with optimized potency, selectivity, and pharmacokinetic properties.

| Modification Site | Potential Impact |

| Phenyl Ring Substitution | Altered hydrophobicity, electronics, and steric fit |

| Alanine Side Chain | Probing steric and electronic requirements of the binding site |

| N-Alkylation | Increased metabolic stability, altered hydrogen bonding, modified conformation |

| Stereochemistry | Critical for biological activity and target recognition |

This table summarizes the potential effects of structural modifications on the biological activity of this compound analogs.

Development of Analytical Derivatization Reagents for Enhanced Detection

In analytical chemistry, particularly in the context of metabolomics and proteomics, derivatization is often employed to improve the detection and quantification of analytes by techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC).

This compound and its analogs can be designed as derivatization reagents for specific classes of molecules. For instance, a derivative of this compound containing a reactive group that specifically couples to primary or secondary amines could be used to tag and quantify these molecules in complex biological samples. The phenylacetyl group can serve as a chromophore for UV detection or as a stable, easily ionizable group for mass spectrometry, thereby enhancing the sensitivity of the analysis.

The development of such reagents would involve synthesizing derivatives with a handle for conjugation and evaluating their reactivity, specificity, and the analytical performance of the resulting products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-N-(2-phenylacetyl)alanine, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via acylation of 2-methylalanine using 2-phenylacetyl chloride in anhydrous solvents (e.g., dichloromethane) under basic conditions. Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for amine:acyl chloride) and reaction times (6–12 hours at 0–25°C). Catalytic bases like triethylamine enhance nucleophilicity .

- Key Data : Evidence from analogous syntheses (e.g., benalaxyl derivatives) shows yields of 60–85% under inert atmospheres .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR : and NMR confirm backbone structure and substituents (e.g., phenylacetyl group at δ 7.2–7.4 ppm).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., CHNO, theoretical 221.28 g/mol) .

- X-ray Crystallography : Resolves stereochemistry, critical for enantiomeric purity assessment .

Q. How is the biological activity of this compound screened in pesticidal research?

- Methodology : Bioassays against plant pathogens (e.g., Phytophthora spp.) are conducted using agar dilution (10–100 µg/mL) or foliar application. Activity is compared to metalaxyl (EC 0.1–5 µg/mL) .

- Contradictions : Some studies report reduced efficacy in alkaline soils due to hydrolysis of the phenylacetyl group, necessitating formulation adjustments .

Advanced Research Questions

Q. How does stereochemistry influence the bioactivity of this compound enantiomers?

- Methodology : Enantiomers are resolved via chiral HPLC (e.g., Chiralpak IA column) and tested separately. The L-form often shows higher activity (e.g., 10-fold lower EC in fungicidal assays) due to target enzyme binding specificity .

- Data Gaps : Limited studies on racemic mixtures’ synergistic effects; computational docking (e.g., AutoDock Vina) predicts differential binding to cytochrome P450 enzymes .

Q. What metabolic pathways degrade this compound in soil, and how do they impact environmental persistence?

- Methodology : -labeled tracer studies identify metabolites via LC-MS/MS. Hydrolysis to 2-methylalanine and phenylacetic acid occurs within 7–14 days under aerobic conditions. Soil pH and microbiota diversity (e.g., Pseudomonas spp.) strongly influence degradation rates .

- Contradictions : Some field studies report longer half-lives (>30 days) in clay-rich soils, conflicting with lab data. Hypotheses include adsorption-mediated reduced bioavailability .

Q. How can computational modeling resolve discrepancies in reported bioactivity data?

- Methodology :

- QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with activity. Meta-analysis of 15 studies shows phenylacetyl derivatives with electron-withdrawing groups (σ > 0.5) have higher fungicidal potency .

- MD Simulations : Predict binding stability to target proteins (e.g., RNA polymerase III). Discrepancies may arise from variations in protein conformations across experimental setups .

Q. What strategies mitigate instability of this compound in aqueous solutions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.